molecular formula C8H7ClF4N2O2 B2866154 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005678-67-0

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2866154
CAS No.: 1005678-67-0
M. Wt: 274.6
InChI Key: UWICCDQQIOBTNF-UHFFFAOYSA-N
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Description

Historical Development in Fluorinated Pyrazole Research

The exploration of fluorinated pyrazoles began in earnest during the late 20th century, driven by the recognition of fluorine’s ability to modulate biological activity and physicochemical properties. Early work focused on monofluorinated derivatives, but by the 1990s, researchers began investigating polyfluorinated analogs to exploit synergistic effects. The introduction of difluoromethyl groups (-CF$$_2$$H) marked a pivotal shift, as these substituents combined electronegativity with metabolic stability, making them attractive for drug design.

The specific compound 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid emerged from efforts to optimize pyrazole scaffolds for agrochemical applications. Its bis(difluoromethyl) configuration at positions 3 and 5, coupled with a chloro substituent at position 4, reflects a deliberate strategy to enhance hydrophobic interactions and resistance to enzymatic degradation. Early synthetic routes faced challenges in regioselectivity, as seen in analogous compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where traditional cyclization methods yielded isomer ratios as low as 89:10.

Academic Research Trajectory and Milestone Publications

Key advancements in fluorinated pyrazole synthesis are exemplified by patents and peer-reviewed studies. For instance, the 2020 patent CN111362874B introduced a novel two-step process for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, achieving isomer ratios of 96:4 and yields exceeding 75% through optimized condensation and cyclization. This methodology indirectly influenced the development of this compound by demonstrating the efficacy of iodide catalysts and low-temperature reactions in minimizing byproducts.

Academic reviews, such as the 2021 Chemical Reviews article "Fluorinated Pyrazoles: From Synthesis to Applications," systematized knowledge on fluoropyrazole reactivity, highlighting their versatility in forming hydrogen bonds and their role in coordinating metal ions. These insights provided a theoretical foundation for designing the compound’s propanoic acid side chain, which enhances solubility and bioavailability compared to non-carboxylic analogs.

Current Research Landscape and Significance in Heterocyclic Chemistry

Contemporary studies prioritize the functionalization of fluorinated pyrazoles for targeted applications. The compound’s structural features—including its chloro and bis(difluoromethyl) groups—render it a candidate for fungicide development, as similar derivatives exhibit activity against phytopathogens. Recent synthetic innovations, such as the use of 2,2-difluoroacetyl halides and α,β-unsaturated esters, have improved yields and purity while reducing isomer content.

Table 1: Comparative Analysis of Fluorinated Pyrazole Syntheses

Parameter Traditional Methods Advanced Methods
Isomer Ratio 89:10 95:5 to 96:4
Yield <75% 75–79%
Purity After Recrystallization <90% >99.5%

The compound’s significance extends beyond agrochemistry. Its carboxylic acid moiety enables conjugation with biomolecules, a feature explored in medicinal chemistry for prodrug designs. Furthermore, the electron-withdrawing effects of fluorine atoms stabilize the pyrazole ring, facilitating reactions under mild conditions—a property leveraged in catalytic applications.

In heterocyclic chemistry, this derivative underscores the importance of halogen-fluorine interplay. The chloro group at position 4 directs electrophilic substitution, while the bis(difluoromethyl) groups at positions 3 and 5 create a steric environment that favors regioselective functionalization. Such precision is critical for developing compounds with tailored interactions in biological systems or materials science.

Structural and Functional Insights
The compound’s molecular structure, determined via PubChem data, reveals a pyrazole core with substituents strategically positioned to maximize electronic effects. The propanoic acid side chain introduces a carboxyl group ($$-\text{COOH}$$), enhancing water solubility and enabling salt formation—a property exploited in formulation sciences.

Table 2: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}8\text{H}7\text{ClF}4\text{N}2\text{O}_2 $$
Molecular Weight 274.60 g/mol
SMILES $$ \text{CC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C(F)F} $$

Properties

IUPAC Name

2-[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF4N2O2/c1-2(8(16)17)15-5(7(12)13)3(9)4(14-15)6(10)11/h2,6-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICCDQQIOBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of chloro and difluoromethyl groups. One common method involves the reaction of 4-chloro-3,5-bis(difluoromethyl)pyrazole with propanoic acid under suitable conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives are widely utilized in agrochemicals and pharmaceuticals due to their stability and bioactivity. Below is a comparative analysis with structurally related compounds:

a) 3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
  • Molecular Formula: C₇H₁₃N₃ (discrepancy noted; likely incomplete data in source) .
  • Substituents: Retains the 4-chloro-3,5-bis(difluoromethyl)pyrazole core but replaces the propanoic acid with a methoxybenzaldehyde group.
  • Purity : 95% .
b) 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
  • Substituents : Lacks fluorine atoms, featuring methyl groups at positions 3 and 5 and an amine-terminated side chain.
c) Fluazifop and Haloxyfop (Herbicides)
  • Structures: Both contain a phenoxy-propanoic acid backbone linked to aromatic heterocycles (e.g., trifluoromethylpyridine in fluazifop) .
  • Functional Comparison :
    • Fluazifop : Targets acetyl-CoA carboxylase (ACCase) in grasses, inhibiting fatty acid synthesis .
    • Haloxyfop : Similar mode of action but with enhanced stability due to chlorine substitution .
  • Key Difference : The target compound’s pyrazole core and difluoromethyl groups may confer unique binding properties compared to the pyridine-based herbicides.

Physicochemical and Functional Properties

Property Target Compound Fluazifop 3-{[...]benzaldehyde
Molecular Weight 274.6 g/mol ~300 g/mol (estimated) 139.2 g/mol (discrepancy)
Substituents Cl, 2×CF₂H, propanoic acid Trifluoromethylpyridinyl Methoxybenzaldehyde
Fluorination High (4 F atoms) Moderate (3 F atoms) None
Application Research/Agrochemical (inferred) Commercial herbicide Synthetic intermediate
Commercial Availability Available (American Elements) Widely marketed Limited (discontinued)

Key Research Findings

  • Fluorination Impact: The difluoromethyl groups in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated pyrazoles, aligning with trends in agrochemical design .
  • Structural Flexibility: The propanoic acid moiety may mimic herbicidal substrates (e.g., ACCase inhibitors in fluazifop), though its pyrazole core could alter target specificity .

Biological Activity

2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS Number: 1005678-67-0) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a pyrazole ring with chlorine and difluoromethyl substitutions, which contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₇ClF₄N₂O₂
  • Molecular Weight : 274.6 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Initial studies suggest that this compound may inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The specific mechanisms are under investigation but may involve interference with bacterial metabolic pathways or cell wall synthesis.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have shown that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with similar pyrazole structures have demonstrated significant inhibitory effects on CDK2 and CDK9, leading to reduced proliferation in cancer cell lines such as HeLa and A375 . The IC50 values for these interactions indicate a promising therapeutic window for further exploration.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.

Further studies are needed to elucidate these mechanisms fully and confirm the compound's efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the unique properties of this compound. Below is a table summarizing some related compounds:

Compound NameStructural FeaturesBiological Activity
4-chloro-3-methyl-1H-pyrazoleChlorine substitution on pyrazoleModerate antimicrobial activity
3,5-difluoromethylpyrazoleDifluoromethyl substitutionsLimited anticancer activity
4-(difluoromethyl)-1H-pyrazoleSingle difluoromethyl groupLow enzyme inhibition

The unique combination of difluoromethyl groups and the propanoic acid moiety in the target compound may enhance its biological activity compared to these analogs.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study reported that pyrazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of similar compounds in treating resistant infections.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain pyrazole derivatives could induce apoptosis and inhibit cell proliferation effectively.

These findings underscore the need for further research into the specific effects of this compound on different biological systems.

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